Cas no 20718-41-6 (4-Nitro-2,1,3-benzoselenadiazole)

4-ニトロ-2,1,3-ベンゾセレナジアゾールは、有機セレン化合物の一種であり、その特異な構造から高い反応性と選択性を示します。特に、電子求引性のニトロ基が導入されているため、電子密度の低下により、求電子反応や配位化学における優れた反応性を発揮します。この化合物は、有機合成や材料科学分野で有用な中間体として活用され、蛍光プローブや機能性材料の開発にも応用可能です。また、セレン原子の特性を活かした触媒反応や生体分子標的化にも潜在的な利点があります。高い純度と安定性を備えており、研究用途に適しています。

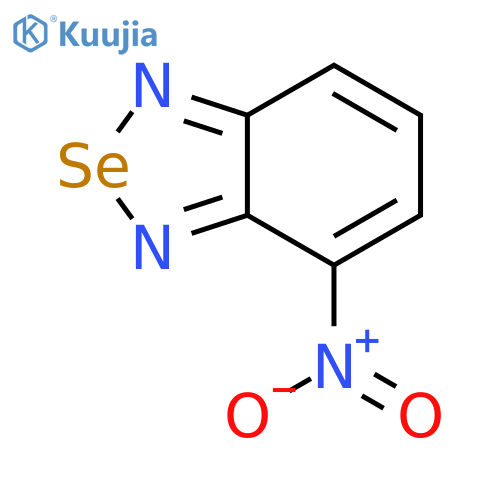

20718-41-6 structure

商品名:4-Nitro-2,1,3-benzoselenadiazole

CAS番号:20718-41-6

MF:C6H3N3O2Se

メガワット:228.066919565201

MDL:MFCD00778491

CID:910347

PubChem ID:4161717

4-Nitro-2,1,3-benzoselenadiazole 化学的及び物理的性質

名前と識別子

-

- 4-NITRO-2 1 3-BENZOSELENADIAZOLE 95

- 4-Nitro-2,1,3-benzoselenadiazole

- 4-NITRO-BENZO(1,2,5)SELENADIAZOLE

- 4-nitrobenzo[1,2,5]selenadiazole

- 4-nitrobenzo[2.1.3]selenadiazole

- 4-nitrobenzo[c]1,2,5-selenadiazole

- 4-nitrosobenzo-2,1,3-selenadiazole

- 5-methyl-4-nitro-2,1,3-benzoselenadiazole

- nitro-4 benzoselenadiazole-2,1,3

- PUKFAFPOBCMYAI-UHFFFAOYSA

- 4-Nitro-2 pound not1 pound not3-benzoselenadiazole

- PUKFAFPOBCMYAI-UHFFFAOYSA-

- CS-0155656

- DTXSID30400099

- AKOS000121294

- 4-nitro-2lambda4,1,3-benzoselenadiazole

- InChI=1/C6H3N3O2Se/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H

- 4-NITRO-2 1 3-BENZOSELENADIAZOLE

- 20718-41-6

- EN300-21623

- SCHEMBL4407710

- E74663

- 4-Nitro-2,1,3-benzoselenadiazole, 95%

-

- MDL: MFCD00778491

- インチ: InChI=1S/C6H3N3O2Se/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H

- InChIKey: PUKFAFPOBCMYAI-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=N[Se]N=C2C(=C1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 228.93900

- どういたいしつりょう: 228.93905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.6Ų

じっけんとくせい

- ゆうかいてん: 221 °C (dec.) (lit.)

- PSA: 71.60000

- LogP: 1.11820

4-Nitro-2,1,3-benzoselenadiazole セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301-H331-H373-H410

- 警告文: P261-P273-P301+P310-P311-P501

- 危険物輸送番号:UN 3283 6.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 23/25-33-50/53

- セキュリティの説明: 20/21-28-45-60-61

-

危険物標識:

4-Nitro-2,1,3-benzoselenadiazole 税関データ

- 税関コード:2904209090

- 税関データ:

中国税関コード:

2904209090概要:

290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4-Nitro-2,1,3-benzoselenadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21623-5.0g |

4-nitro-2lambda4,1,3-benzoselenadiazole |

20718-41-6 | 91% | 5.0g |

$743.0 | 2023-02-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N35050-250mg |

4-NITRO-2 1 3-BENZOSELENADIAZOLE 95 |

20718-41-6 | 95% | 250mg |

¥123.0 | 2024-07-19 | |

| TRC | N498420-25mg |

4-Nitro-2,1,3-benzoselenadiazole |

20718-41-6 | 25mg |

$ 50.00 | 2022-06-02 | ||

| Enamine | EN300-21623-2.5g |

4-nitro-2lambda4,1,3-benzoselenadiazole |

20718-41-6 | 91% | 2.5g |

$503.0 | 2023-09-16 | |

| Ambeed | A1070530-250mg |

4-Nitro-2,1,3-benzoselenadiazole |

20718-41-6 | 95% | 250mg |

$81.0 | 2024-04-22 | |

| eNovation Chemicals LLC | Y1264053-5g |

4-NITRO-2 1 3-BENZOSELENADIAZOLE 95 |

20718-41-6 | 95% | 5g |

$510 | 2023-09-04 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-226757-25g |

4-Nitro-2,1,3-benzoselenadiazole, |

20718-41-6 | 25g |

¥1602.00 | 2023-09-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4751-1g |

4-nitro-2,1,3-benzoselenadiazole |

20718-41-6 | 95% | 1g |

¥501.0 | 2024-04-22 | |

| Enamine | EN300-21623-1g |

4-nitro-2lambda4,1,3-benzoselenadiazole |

20718-41-6 | 91% | 1g |

$256.0 | 2023-09-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4751-100mg |

4-nitro-2,1,3-benzoselenadiazole |

20718-41-6 | 95% | 100mg |

¥116.0 | 2024-04-22 |

4-Nitro-2,1,3-benzoselenadiazole 関連文献

-

1. 912. 2,1,3-Benzoselenadiazoles as intermediates in o-phenylenediamine synthesisC. W. Bird,G. W. H. Cheeseman,A. A. Sarsfield J. Chem. Soc. 1963 4767

20718-41-6 (4-Nitro-2,1,3-benzoselenadiazole) 関連製品

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20718-41-6)4-Nitro-2,1,3-benzoselenadiazole

清らかである:99%

はかる:1g

価格 ($):194.0